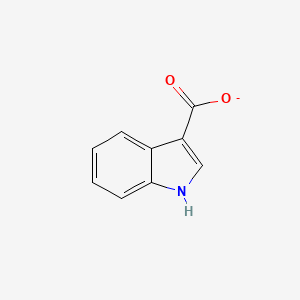

Indole-3-carboxylate

Descripción

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C9H6NO2- |

|---|---|

Peso molecular |

160.15 g/mol |

Nombre IUPAC |

1H-indole-3-carboxylate |

InChI |

InChI=1S/C9H7NO2/c11-9(12)7-5-10-8-4-2-1-3-6(7)8/h1-5,10H,(H,11,12)/p-1 |

Clave InChI |

KMAKOBLIOCQGJP-UHFFFAOYSA-M |

SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)[O-] |

SMILES canónico |

C1=CC=C2C(=C1)C(=CN2)C(=O)[O-] |

Origen del producto |

United States |

Foundational & Exploratory

Indole-3-Carboxylate Synthesis from Tryptophan by Gut Microbiota: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-carboxylate (I3C), a tryptophan-derived metabolite produced by the gut microbiota, is emerging as a critical signaling molecule in host-microbe interactions. It plays a significant role in maintaining intestinal homeostasis, modulating immune responses, and strengthening the gut barrier function, primarily through the activation of the Aryl Hydrocarbon Receptor (AHR). This technical guide provides a comprehensive overview of the microbial synthesis of this compound from tryptophan, detailing the key bacterial species, enzymatic pathways, and its physiological impact. In-depth experimental protocols for the study of this pathway and its effects are provided, along with a consolidation of quantitative data to support researchers and professionals in the fields of microbiology, immunology, and drug development.

Introduction

The gut microbiota metabolizes dietary tryptophan into a diverse array of indolic compounds that serve as crucial signaling molecules between the microbial community and the host. Among these, this compound has garnered significant attention for its protective effects on the intestinal epithelium and its immunomodulatory properties. This document outlines the current understanding of its synthesis by gut bacteria and its subsequent physiological roles.

Biosynthesis of this compound by Gut Microbiota

The synthesis of this compound from L-tryptophan by gut microbiota is not a direct, single-enzyme conversion but rather a multi-step process involving several intermediates. Two primary pathways are hypothesized to lead to the formation of this compound:

-

Pathway 1: Via Indole-3-Carboxaldehyde (I3A): Tryptophan is first converted to indole-3-pyruvic acid by an aromatic amino acid aminotransferase. This is followed by decarboxylation to indole-3-carboxaldehyde. Finally, a bacterial aldehyde oxidase or dehydrogenase is thought to oxidize indole-3-carboxaldehyde to this compound. While the specific bacterial aldehyde oxidases in the gut microbiota responsible for this final step are not yet fully characterized, this pathway is considered a likely route.[1]

-

Pathway 2: Via Indole-3-Acetic Acid (IAA) Degradation: Several bacterial species, including Chromobacterium violaceum, are known to produce this compound as a degradation product of indole-3-acetic acid (IAA).[2] IAA is a common microbial metabolite of tryptophan. The iac (indole-3-acetic acid catabolism) gene cluster, found in some bacteria, encodes for enzymes that degrade IAA, potentially yielding this compound as an intermediate or final product.[3][4][5]

Key Bacterial Species:

While the specific gut bacterial species that are major producers of this compound are still under active investigation, members of the Lactobacillus and Clostridium genera are known to be significant producers of various indole derivatives from tryptophan.[5][6] Chromobacterium violaceum, although not a prominent gut commensal, has been a model organism for studying the conversion of tryptophan to this compound.[2][7]

Logical Relationship of Biosynthetic Pathways

Physiological Role and Signaling Pathway

This compound exerts its biological effects primarily through the activation of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[3][8]

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway:

-

Ligand Binding: In its inactive state, AHR resides in the cytoplasm in a complex with chaperone proteins such as Hsp90, AIP, and p23. This compound, upon entering the cell, binds to the ligand-binding pocket of AHR.[8][9]

-

Nuclear Translocation: Ligand binding induces a conformational change in the AHR, leading to its dissociation from the chaperone complex and translocation into the nucleus.[9]

-

Dimerization and DNA Binding: In the nucleus, the activated AHR forms a heterodimer with the AHR Nuclear Translocator (ARNT). This AHR:ARNT complex then binds to specific DNA sequences known as Xenobiotic Responsive Elements (XREs) in the promoter regions of target genes.[9]

-

Gene Transcription: Binding of the AHR:ARNT complex to XREs initiates the transcription of a battery of target genes, including cytochrome P450 enzymes (e.g., CYP1A1), as well as genes involved in immune regulation and intestinal barrier function.[8][9]

AHR Signaling Pathway Diagram

Quantitative Data Summary

The following tables summarize quantitative data regarding the effects of this compound and related indole derivatives on key physiological parameters.

Table 1: Effect of this compound on Tight Junction Protein Expression

| Compound | Cell Line | Concentration | Target Protein | Fold Change (vs. Control) | Citation |

| This compound | Chicken IECs | 10.0 µg/ml | Occludin | >1.7 | [7][8] |

| This compound | Chicken IECs | 10.0 µg/ml | ZO-1 | >1.7 | [7][8] |

| This compound | Chicken IECs | 10.0 µg/ml | MUC-2 | >1.7 | [7][8] |

Table 2: Effect of Indole Derivatives on Pro-inflammatory Cytokine Secretion

| Compound | Cell Line | Stimulant | Concentration | Cytokine | Percent Reduction (vs. Stimulant alone) | Citation |

| This compound | Chicken Macrophages | LPS | 1.0 µg/ml | IL-1β | ~50% | [8] |

| This compound | Chicken Macrophages | LPS | 10.0 µg/ml | IL-1β | ~50% | [8] |

| This compound | Chicken Macrophages | LPS | 1.0 µg/ml | IL-8 | Significant reduction | [8] |

| This compound | Chicken Macrophages | LPS | 10.0 µg/ml | IL-8 | Significant reduction | [8] |

| Indole-3-carboxaldehyde | Caco-2 cells | LPS | 10, 50, 100 µM | TNF-α | Dose-dependent reduction | [10] |

| Indole-3-carboxaldehyde | Caco-2 cells | LPS | 10, 50, 100 µM | IL-6 | Dose-dependent reduction | [10] |

| Indole-3-propionic acid | NCM460 cells | LPS | 0.05, 0.5, 5 mM | IL-1β | Dose-dependent reduction | [11] |

| Indole-3-propionic acid | NCM460 cells | LPS | 0.05, 0.5, 5 mM | IL-6 | Dose-dependent reduction | [11] |

| Indole-3-propionic acid | NCM460 cells | LPS | 0.05, 0.5, 5 mM | TNF-α | Dose-dependent reduction | [11] |

Table 3: Production of Indole Derivatives by Lactic Acid Bacteria

| Bacterial Genus/Species | Derivative | Production Range | Citation |

| Lactobacillus spp. | Indole-3-carboxaldehyde | 72.42 - 503.51 ng/mL | [6] |

| Lactiplantibacillus spp. | Indole-3-lactic acid | 5.75 - 101.86 ng/mL | [6] |

| L. plantarum ZJ316 | Indole-3-lactic acid | 43.14 ± 1.02 mg/L | [12] |

Experimental Protocols

Anaerobic Cultivation of Gut Microbiota for Tryptophan Metabolite Analysis

This protocol provides a general framework for the in vitro cultivation of mixed fecal microbiota to study the production of this compound from tryptophan.

Materials:

-

Anaerobic chamber (e.g., with an atmosphere of 85% N₂, 10% CO₂, 5% H₂)

-

Pre-reduced anaerobic culture medium (e.g., Gifu Anaerobic Medium - GAM, supplemented with L-tryptophan at a final concentration of 1-5 mM)

-

Fresh or frozen human fecal samples

-

Sterile, anaerobic phosphate-buffered saline (PBS)

-

Sterile anaerobic centrifuge tubes

-

Syringes and needles for anaerobic transfer

Procedure:

-

Preparation: All media, solutions, and materials must be pre-reduced in the anaerobic chamber for at least 24 hours prior to use.

-

Fecal Slurry Preparation: Inside the anaerobic chamber, suspend a known weight of fecal sample (e.g., 1 gram) in 10 mL of pre-reduced, anaerobic PBS. Homogenize by vortexing for 2-3 minutes.

-

Inoculation: Inoculate the supplemented anaerobic culture medium with the fecal slurry at a 1-5% (v/v) ratio.

-

Incubation: Incubate the cultures anaerobically at 37°C for 24-72 hours.

-

Sample Collection: At desired time points, aseptically collect aliquots of the culture inside the anaerobic chamber.

-

Supernatant Separation: Centrifuge the collected aliquots at 10,000 x g for 10 minutes at 4°C to pellet the bacterial cells.

-

Storage: Transfer the supernatant to a new sterile tube and store at -80°C until HPLC analysis.

Experimental Workflow for Anaerobic Cultivation

Preparation of Bacterial Cell-Free Extract

This protocol describes the preparation of a crude cell-free extract from an anaerobic bacterial culture, suitable for enzyme assays.

Materials:

-

Bacterial culture (from protocol 5.1)

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 1 mM PMSF)

-

Lysozyme

-

DNase I

-

Sonciator

-

Ultracentrifuge

Procedure:

-

Cell Harvesting: Centrifuge the bacterial culture at 6,000 x g for 15 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with anaerobic PBS.

-

Resuspension: Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Lysis:

-

Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

-

Sonicate the cell suspension on ice using short bursts (e.g., 10 seconds on, 30 seconds off) for a total of 5-10 minutes, or until the suspension clarifies. Monitor the temperature to prevent overheating.

-

-

DNase Treatment: Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes to reduce viscosity.

-

Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to remove cell debris.

-

Ultracentrifugation: Carefully collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membrane fraction.

-

Extract Collection: The resulting supernatant is the cell-free extract. Aliquot and store at -80°C.

Enzyme Assay for Aldehyde Dehydrogenase Activity

This is a general spectrophotometric assay to measure the activity of aldehyde dehydrogenases that may be involved in the conversion of indole-3-carboxaldehyde to this compound.

Materials:

-

Cell-free extract (from protocol 5.2)

-

Assay Buffer (e.g., 50 mM sodium pyrophosphate buffer, pH 8.0)

-

Indole-3-carboxaldehyde (substrate)

-

NAD⁺ or NADP⁺ (cofactor)

-

Spectrophotometer

Procedure:

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing Assay Buffer, NAD⁺ (or NADP⁺) to a final concentration of 1 mM, and cell-free extract.

-

Blank Measurement: Measure the absorbance at 340 nm to establish a baseline.

-

Initiate Reaction: Add indole-3-carboxaldehyde to a final concentration of 0.1-1 mM to start the reaction.

-

Absorbance Monitoring: Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the reduction of NAD(P)⁺ to NAD(P)H.

-

Calculation of Activity: Calculate the enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹). One unit of activity is typically defined as the amount of enzyme that produces 1 µmol of NADH per minute.

HPLC Method for Quantification of this compound

This method provides a starting point for the quantification of this compound in bacterial culture supernatants. Optimization may be required depending on the specific sample matrix and available instrumentation.

Instrumentation:

-

HPLC system with a UV or fluorescence detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

-

Solvent A: 0.1% Formic acid in water

-

Solvent B: Acetonitrile

Gradient Program:

| Time (min) | % Solvent B |

| 0 | 10 |

| 20 | 90 |

| 25 | 90 |

| 26 | 10 |

| 30 | 10 |

Flow Rate: 1.0 mL/min

Detection:

-

UV: 280 nm

-

Fluorescence: Excitation at 280 nm, Emission at 350 nm (for increased sensitivity and selectivity)

Sample Preparation:

-

Thaw the frozen supernatant samples on ice.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to remove any precipitates.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

Standard Curve:

Prepare a series of standard solutions of this compound in the culture medium to create a calibration curve for quantification.

Conclusion

The synthesis of this compound by the gut microbiota represents a key metabolic pathway with significant implications for host health. As a potent AHR ligand, it plays a crucial role in maintaining intestinal barrier integrity and modulating immune responses. The detailed protocols and quantitative data presented in this guide are intended to facilitate further research into the mechanisms of its production and its therapeutic potential in a range of inflammatory and gastrointestinal diseases. Further elucidation of the specific bacterial enzymes and species involved will be critical for the development of targeted interventions to modulate the production of this beneficial microbial metabolite.

References

- 1. Indole-3-Propionic Acid, a Functional Metabolite of Clostridium sporogenes, Promotes Muscle Tissue Development and Reduces Muscle Cell Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioconversion of Biologically Active Indole Derivatives with Indole-3-Acetic Acid-Degrading Enzymes from Caballeronia glathei DSM50014 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Double agent indole-3-acetic acid: mechanistic analysis of indole-3-acetaldehyde dehydrogenase AldA that synthesizes IAA, an auxin that aids bacterial virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Production of indole-3-propanoic acid and 3-(p-hydroxyphenyl)propanoic acid by Clostridium sporogenes: a convenient thin-layer chromatography detection system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigating the reaction and substrate preference of indole-3-acetaldehyde dehydrogenase from the plant pathogen Pseudomonas syringae PtoDC3000 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigating the reaction and substrate preference of indole-3-acetaldehyde dehydrogenase from the plant pathogen Pseudomonas syringae PtoDC3000 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. CN114044750A - Method for purifying indole-3-lactic acid from plant lactic acid bacteria fermentation supernatant - Google Patents [patents.google.com]

Mechanism of Action of Indole-3-carboxylate and Related Indoles in Inflammation: A Technical Guide

Executive Summary: Indole-3-carboxylate (ICOOH), a key metabolite derived from dietary tryptophan by the gut microbiota, has emerged as a significant modulator of host immune responses. Chronic inflammation underpins a multitude of diseases, and targeting endogenous regulatory pathways offers a promising therapeutic avenue. This document provides a comprehensive technical overview of the anti-inflammatory mechanism of ICOOH and its closely related analogs, Indole-3-carboxaldehyde (ICA) and Indole-3-carbinol (I3C). The primary mechanism involves activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor, which subsequently orchestrates the suppression of critical pro-inflammatory signaling cascades, including the NF-κB and NLRP3 inflammasome pathways. Furthermore, these indole derivatives enhance intestinal barrier function and modulate immune cell activity, collectively contributing to the resolution of inflammation. This guide is intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory therapeutics.

Core Mechanism: Aryl Hydrocarbon Receptor (AhR) Activation

The anti-inflammatory effects of this compound and its analogs are predominantly initiated through their function as ligands for the Aryl Hydrocarbon Receptor (AhR).[1][2][3] AhR is a transcription factor residing in the cytoplasm in an inactive complex. Upon binding by a ligand like ICOOH or ICA, AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[4][5] This activation can lead to diverse outcomes, including the crucial downregulation of inflammatory responses.[6][7] The activation of AhR by these tryptophan metabolites is a central event that triggers downstream anti-inflammatory signaling.[4][8][9]

Downstream Anti-inflammatory Pathways

Activation of AhR by indole compounds orchestrates a multi-pronged suppression of inflammatory signaling.

Inhibition of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, driving the transcription of numerous pro-inflammatory genes. Indole compounds, including ICA and I3C, have been shown to inhibit NF-κB activation.[4][10][11] This inhibition can occur through AhR-dependent mechanisms, which may involve competition for transcriptional coactivators or the induction of inhibitory proteins. The suppression of NF-κB activation prevents the translocation of its p65 subunit to the nucleus, thereby reducing the expression of pro-inflammatory mediators like TNF-α, IL-6, and iNOS.[4][12][13]

Suppression of the NLRP3 Inflammasome

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex that, when activated, triggers the cleavage of pro-caspase-1 into active caspase-1.[4] Caspase-1 then processes pro-inflammatory cytokines, such as pro-IL-1β, into their active, secreted forms. ICA has been demonstrated to potently inhibit the activation of the NLRP3 inflammasome.[4][8][9] This effect is mechanistically linked to the inhibition of the upstream NF-κB pathway (which controls the expression of NLRP3 and pro-IL-1β) and the reduction of reactive oxygen species (ROS), a key activator of the NLRP3 complex.[4][8]

Cellular and Physiological Effects

Modulation of Immune Cell Function

Indole compounds can directly influence the behavior of immune cells. In macrophages, I3C and ICA have been shown to promote polarization from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[14][15] This is characterized by a decrease in pro-inflammatory cytokines (e.g., IL-6, TNF-α) and an increase in anti-inflammatory cytokines like IL-10.[14][15] In the context of adaptive immunity, I3C and its dimer DIM can promote the differentiation of regulatory T cells (T-regs) while inhibiting the development of pro-inflammatory Th17 cells, an effect that is also AhR-dependent.[16]

Enhancement of Intestinal Barrier Integrity

A crucial anti-inflammatory function of indole metabolites is the strengthening of the intestinal epithelial barrier.[2] A compromised or "leaky" gut barrier allows for the translocation of microbial products like lipopolysaccharide (LPS) into circulation, driving systemic inflammation.[17] Both ICOOH and ICA have been shown to enhance barrier function by upregulating the expression of key tight junction proteins, including Zonula occludens-1 (ZO-1) and occludin, in intestinal epithelial cells.[2][4]

Quantitative Data Summary

The anti-inflammatory effects of indole compounds have been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Effects of Indole Compounds on Inflammatory and Barrier Markers

| Compound | Cell Type | Treatment/Stimulus | Target | Effect | Concentration | Reference |

| ICOOH | Chicken IECs | ICOOH alone | Occludin, ZO-1, MUC-2 mRNA | >1.7-fold increase | 10.0 µg/mL | [2] |

| ICOOH | Chicken CMCs | LPS + ICOOH | IL-1β, IL-8 mRNA | Significant decrease | 1.0 & 10.0 µg/mL | [2] |

| ICA | Caco-2 cells | LPS + ICA | ZO-1, Occludin protein | Significant increase | 50 & 100 µM | [4] |

| I3C | RAW264.7 cells | LPS + I3C | NO, IL-6, IL-1β production | Attenuated production | Not specified | [18] |

| IPA | Rat Chondrocytes | IL-1β + IPA | iNOS, COX-2, MMP-13 mRNA | Significant decrease | Not specified | [19] |

ICOOH: this compound; ICA: Indole-3-carboxaldehyde; I3C: Indole-3-carbinol; IPA: Indole-3-propionic acid; IECs: Intestinal Epithelial Cells; CMCs: Chicken Macrophage Cells; LPS: Lipopolysaccharide.

Table 2: In Vivo Effects of Indole Compounds on Inflammatory Markers

| Compound | Model | Tissue/Fluid | Target | Effect | Reference |

| ICA | LPS-induced mice | Serum | TNF-α | Obvious reduction | [4] |

| ICA | LPS-induced mice | Serum | IL-1β, IL-6 | Downregulated | [4] |

| I3C | Adjuvant-induced arthritis rats | Serum | TNF-α, IL-6 | Downregulation | [20] |

| I3C | LPS-induced acute lung injury mice | BALF | IL-6, TNF-α | Suppressed production | [18] |

| IPA | ACLT-induced osteoarthritis rats | Serum | Inflammatory Cytokines | Significant reduction | [19] |

BALF: Broncho-alveolar lavage fluid; ACLT: Anterior cruciate ligament transection.

Key Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of indole compounds.

In Vitro Macrophage Inflammation Assay

-

Objective: To determine the effect of an indole compound on pro-inflammatory mediator production in macrophages.

-

Cell Line: RAW264.7 murine macrophages or THP-1 human monocytes (differentiated into macrophages).

-

Methodology:

-

Cell Seeding: Plate cells in 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treatment: Pre-treat cells with various concentrations of the indole compound (e.g., 1-100 µM) or vehicle control (DMSO) for 1-2 hours.

-

Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate for 18-24 hours.

-

Sample Collection: Collect the cell culture supernatant for cytokine analysis. Lyse the cells to collect protein (for Western Blot) or RNA (for qRT-PCR).

-

Analysis:

-

Measure levels of TNF-α, IL-6, and IL-1β in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Measure nitric oxide (NO) production using the Griess reagent.

-

Analyze protein expression of iNOS, COX-2, and NF-κB pathway components (p-p65, IκBα) via Western Blot.

-

Analyze mRNA expression of inflammatory genes via qRT-PCR.

-

-

Western Blot Analysis for NF-κB Activation

-

Objective: To assess the effect of an indole compound on the phosphorylation and degradation of key NF-κB pathway proteins.

-

Methodology:

-

Sample Preparation: Treat cells as described in the inflammation assay (Protocol 5.1) and lyse them using RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per sample on a 10-12% polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-NF-κB p65, total p65, IκBα, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.[4]

-

In Vivo Model of LPS-Induced Systemic Inflammation

-

Objective: To evaluate the protective effect of an indole compound against systemic inflammation in an animal model.

-

Model: Male C57BL/6 mice, 8-10 weeks old.

-

Methodology:

-

Acclimatization: Acclimatize animals for one week under standard conditions.

-

Grouping: Divide mice into groups (n=6-8 per group): Vehicle Control, LPS + Vehicle, LPS + Indole Compound (multiple doses).

-

Treatment: Administer the indole compound or vehicle (e.g., via oral gavage or intraperitoneal injection) for a set number of days prior to the LPS challenge.

-

Inflammation Induction: Induce systemic inflammation by a single intraperitoneal (i.p.) injection of LPS (e.g., 5-10 mg/kg).

-

Monitoring & Sample Collection: Monitor mice for signs of distress. At a predetermined time point (e.g., 6-12 hours post-LPS), collect blood via cardiac puncture for serum analysis and harvest tissues (e.g., liver, lung, colon) for histological and molecular analysis.[4]

-

Analysis:

-

Measure serum levels of TNF-α, IL-6, and IL-1β by ELISA.

-

Perform H&E staining on tissue sections to assess inflammatory cell infiltration and tissue damage.

-

Analyze protein and mRNA expression of inflammatory markers in tissue homogenates.

-

-

Conclusion and Future Directions

This compound and related tryptophan metabolites are potent endogenous regulators of inflammation. Their mechanism of action is multifaceted, centered on the activation of the Aryl Hydrocarbon Receptor, which leads to the suppression of the canonical NF-κB and NLRP3 inflammasome pathways. These actions are complemented by the enhancement of epithelial barrier function and the direct modulation of immune cell phenotypes. The data strongly support the therapeutic potential of these compounds for a range of inflammatory diseases, particularly those linked to gut health and microbial dysbiosis.

Future research should focus on elucidating the specific contributions of different AhR target genes to the anti-inflammatory phenotype, exploring the therapeutic efficacy of these compounds in a wider range of chronic inflammatory disease models, and developing strategies for targeted delivery to maximize local effects in tissues like the gastrointestinal tract.

References

- 1. benchchem.com [benchchem.com]

- 2. Gut Microbiota-Derived this compound Influences Mucosal Integrity and Immunity Through the Activation of the Aryl Hydrocarbon Receptors and Nutrient Transporters in Broiler Chickens Challenged With Eimeria maxima - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole-3-carbinol ameliorates necroptosis and inflammation of intestinal epithelial cells in mice with ulcerative colitis by activating aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Indole-3-Carbinol-Dependent Aryl Hydrocarbon Receptor Signaling Attenuates the Inflammatory Response in Experimental Necrotizing Enterocolitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Indole-3-carboxaldehyde regulates RSV-induced inflammatory response in RAW264.7 cells by moderate inhibition of the TLR7 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Immunoregulatory effects of indole-3-carbinol on monocyte-derived macrophages in systemic lupus erythematosus: A crucial role for aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Indoles mitigate the development of experimental autoimmune encephalomyelitis by induction of reciprocal differentiation of regulatory T cells and Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Indole-3-Carboxaldehyde Restores Gut Mucosal Integrity and Protects from Liver Fibrosis in Murine Sclerosing Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Indole-3-carbinol inhibits LPS-induced inflammatory response by blocking TRIF-dependent signaling pathway in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Indole-3-propionic acid alleviates chondrocytes inflammation and osteoarthritis via the AhR/NF-κB axis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Therapeutic benefits of Indole-3-Carbinol in adjuvant-induced arthritis and its protective effect against methotrexate induced-hepatic toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Indole-3-carboxylate: A Versatile Scaffold for Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic compounds. Among the diverse family of indole-containing molecules, indole-3-carboxylate and its derivatives have emerged as a particularly promising and versatile scaffold for the design of novel therapeutic agents. The inherent structural features of the this compound core, including its aromaticity, hydrogen bonding capabilities, and amenable substitution patterns, provide a unique foundation for developing potent and selective modulators of various biological targets. This technical guide offers a comprehensive overview of this compound as a scaffold in drug design, summarizing key quantitative data, detailing experimental protocols for synthesis and biological evaluation, and visualizing the intricate signaling pathways through which these compounds exert their effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of next-generation therapeutics.

Physicochemical Properties of the this compound Scaffold

The this compound scaffold possesses a distinct set of physicochemical properties that contribute to its utility in drug design. The bicyclic aromatic structure provides a rigid framework, while the carboxylate group at the 3-position introduces a key site for hydrogen bonding and salt bridge formation, crucial for molecular recognition at target binding sites. The lipophilicity of the indole nucleus can be readily modulated through substitutions on the benzene and pyrrole rings, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

| Property | Value (Indole-3-carboxylic acid) | Value (Methyl this compound) | Source(s) |

| Molecular Formula | C₉H₇NO₂ | C₁₀H₉NO₂ | [1][2] |

| Molecular Weight | 161.16 g/mol | 175.18 g/mol | [1][2] |

| Melting Point | 206.5 °C | Not Available | [1] |

| LogP | 1.99 | Not Available | [1] |

| pKa | Not Available | Not Available | |

| Hydrogen Bond Donors | 2 | 1 | [1][2] |

| Hydrogen Bond Acceptors | 2 | 2 | [1][2] |

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives can be achieved through various established and innovative chemical methodologies. The choice of synthetic route often depends on the desired substitution patterns on the indole nucleus.

General Synthetic Protocols

1. Fischer Indole Synthesis followed by Carboxylation: This classical method involves the reaction of a phenylhydrazine with a pyruvate derivative to form the indole nucleus, which can then be carboxylated at the C3 position.

2. Palladium-Catalyzed Carbonylative Cyclization: A more modern approach involves the palladium-catalyzed reaction of 2-alkynylanilines with carbon monoxide to directly afford this compound esters. This method offers high efficiency and functional group tolerance.[3]

3. Vilsmeier-Haack Formylation and Subsequent Oxidation: Indoles can be formylated at the C3 position using the Vilsmeier-Haack reagent (DMF/POCl₃) to yield indole-3-carboxaldehyde.[4] Subsequent oxidation of the aldehyde furnishes the desired indole-3-carboxylic acid.

Detailed Experimental Protocol: Synthesis of N-Substituted Methyl 1H-indole-3-carboxylates via Ullmann-type Intramolecular Arylamination

This protocol describes a copper(I)-catalyzed intramolecular amination of aryl bromides to efficiently synthesize a variety of N-alkylated and N-arylated derivatives of methyl 1H-indole-3-carboxylate.

Materials:

-

Substituted 2-bromophenyl derivative

-

Primary alkyl or aryl amine

-

Copper(I) iodide (CuI)

-

Potassium phosphate (K₃PO₄)

-

Dimethylformamide (DMF)

-

Argon or Nitrogen gas

Procedure:

-

To an oven-dried reaction vessel, add the 2-bromophenyl starting material (1.0 mmol), K₃PO₄ (2.0 mmol), and CuI (0.05 mmol).

-

Evacuate and backfill the vessel with argon or nitrogen gas three times.

-

Add anhydrous DMF (5 mL) and the corresponding primary amine (1.2 mmol) via syringe.

-

Stir the reaction mixture at 75 °C under an inert atmosphere for 6-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired N-substituted methyl this compound.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, highlighting their potential in treating a range of diseases, from cancer and inflammation to hypertension.

Anticancer Activity

The this compound scaffold has been extensively explored for the development of novel anticancer agents. These derivatives have been shown to target key proteins involved in cancer cell proliferation, survival, and apoptosis.

Targeting Bcl-2 Family Proteins: Several indole-3-carboxylic acid-based derivatives have been designed and synthesized as dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1.[5]

-

Compound 17 from one study exhibited a Ki value of 0.26 µM for Bcl-2 and a Ki of 72 nM for Mcl-1 .[5]

-

Compound 31 demonstrated high selectivity for Bcl-2 and Mcl-1 over Bcl-XL, which is significant for developing targeted anticancer therapies.[5]

| Compound ID | Target | Ki (µM) | Source(s) |

| 17 | Bcl-2 | 0.26 | [5] |

| 17 | Mcl-1 | 0.072 | [5] |

| 31 | Bcl-2 | Data not specified | [5] |

| 31 | Mcl-1 | Data not specified | [5] |

Inhibition of Topoisomerase II: Certain indole derivatives of ursolic acid have been identified as potent inhibitors of Topoisomerase II, a critical enzyme in DNA replication and a validated target for cancer chemotherapy.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Source(s) |

| 33a | HeLa | 15.43 | [6] |

| 33b | HeLa | 20.53 | [6] |

Anti-inflammatory Activity

This compound and its derivatives have shown significant anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways.

Mechanism of Action: The anti-inflammatory effects are often mediated through the activation of the Aryl Hydrocarbon Receptor (AhR) , which in turn leads to the inhibition of the NF-κB and NLRP3 inflammasome pathways.[7]

| Compound Series | Biological Effect | Target Pathway | Source(s) |

| Indole-3-carboxamides | Anti-inflammatory activity | General | [8] |

| Indole-3-carboxaldehyde | Inhibition of pro-inflammatory mediators | NF-κB, NLRP3 inflammasome | [7] |

Antihypertensive Activity

Novel derivatives of indole-3-carboxylic acid have been developed as potent antagonists of the angiotensin II receptor 1 (AT₁), a key regulator of blood pressure.[9]

In Vivo Efficacy: In studies with spontaneously hypertensive rats, oral administration of these compounds led to a significant and sustained reduction in blood pressure. A maximum decrease of 48 mm Hg was observed with a 10 mg/kg dose, and the antihypertensive effect was maintained for 24 hours, outperforming the clinically used drug losartan.[9]

| Compound Series | Target | Affinity | In Vivo Effect | Source(s) | |---|---|---|---| | Novel Indole-3-carboxylic acid derivatives | Angiotensin II Receptor (AT₁ subtype) | High nanomolar affinity | 48 mm Hg decrease in blood pressure |[9] |

Mechanism of Action: Key Signaling Pathways

The diverse biological activities of this compound derivatives can be attributed to their ability to modulate several critical signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

This compound and related metabolites are known endogenous ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Upon binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic-responsive elements (XREs) in the promoter regions of target genes, leading to the transcription of genes involved in xenobiotic metabolism and immune regulation.

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation by this compound.

NF-κB Signaling Pathway Inhibition

The anti-inflammatory effects of this compound derivatives are significantly mediated by the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of inflammatory responses.

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

NLRP3 Inflammasome Pathway Inhibition

This compound derivatives can also suppress inflammation by inhibiting the activation of the NLRP3 inflammasome, a multi-protein complex that triggers the release of pro-inflammatory cytokines IL-1β and IL-18.[7]

Caption: Inhibition of the NLRP3 inflammasome pathway by this compound derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the indole scaffold.

-

N-1 Position: Substitution at the N-1 position of the indole ring is a common strategy to modulate activity. Alkyl and aryl groups at this position have been shown to influence binding affinity and selectivity for various targets.[8]

-

C-2 and C-5/C-6 Positions: Modifications at the C-2, C-5, and C-6 positions of the indole ring have been explored to enhance anticancer and anti-inflammatory activities. Electron-withdrawing or electron-donating groups at these positions can significantly impact the electronic properties of the scaffold and its interaction with target proteins.[6]

-

Carboxylate Group: The carboxylate at the C-3 position is often crucial for activity, acting as a key pharmacophoric feature. Esterification or amidation of this group can be used to modulate prodrug properties or to introduce additional interaction sites.[8]

Experimental Protocols for Biological Evaluation

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-stimulated Macrophages

Cell Line: Murine macrophage cell line RAW 264.7

Principle: Lipopolysaccharide (LPS) stimulates macrophages to produce nitric oxide (NO), a pro-inflammatory mediator. The inhibitory effect of test compounds on NO production is quantified using the Griess assay.

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the this compound derivatives (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

After incubation, collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate at room temperature for 10 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition relative to the LPS-treated control.

In Vitro Anticancer Assay: MTT Cell Proliferation Assay

Cell Lines: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Procedure:

-

Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.

-

Treat the cells with various concentrations of the this compound derivatives for 48 or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Binding Assay: Bcl-2/Mcl-1 Fluorescence Polarization Assay

Principle: This is a competitive binding assay that measures the ability of a test compound to displace a fluorescently labeled peptide probe from the binding groove of Bcl-2 or Mcl-1 protein.

Procedure:

-

Prepare a reaction mixture containing purified Bcl-2 or Mcl-1 protein, a fluorescently labeled BH3 peptide probe, and assay buffer in a 384-well plate.

-

Add serial dilutions of the this compound derivatives to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a suitable plate reader.

-

A decrease in fluorescence polarization indicates displacement of the fluorescent probe by the test compound.

-

Calculate the Ki value from the IC₅₀ value obtained from the dose-response curve.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the design and development of novel therapeutic agents. Its amenability to chemical modification allows for the generation of diverse libraries of compounds with a wide range of biological activities, including potent anticancer, anti-inflammatory, and antihypertensive properties. The ability of these derivatives to modulate key signaling pathways such as the Aryl Hydrocarbon Receptor, NF-κB, and NLRP3 inflammasome pathways underscores their potential for treating complex multifactorial diseases. The quantitative data, detailed experimental protocols, and pathway visualizations provided in this technical guide are intended to facilitate further research and accelerate the translation of promising this compound-based compounds from the laboratory to the clinic. As our understanding of the intricate roles of this scaffold in molecular recognition and biological signaling continues to grow, so too will the opportunities to harness its therapeutic potential for the benefit of human health.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Carbonylative synthesis and functionalization of indoles [beilstein-journals.org]

- 4. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 5. Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Indole-3-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-carboxylic acid (ICOOH) and its derivatives are a class of indole compounds that have garnered significant interest due to their diverse biological activities. They are implicated in plant defense mechanisms and have shown potential as therapeutic agents. This technical guide provides a comprehensive overview of the natural sources of ICOOH derivatives and the intricate biosynthetic pathways that lead to their formation. The content herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Natural Sources of Indole-3-carboxylic Acid and Its Derivatives

Indole-3-carboxylic acid and its derivatives are found in a wide array of natural sources, spanning the plant and microbial kingdoms.

Plants

Cruciferous vegetables belonging to the Brassicaceae family are a prominent source of indole compounds, including ICOOH derivatives.[1] In Arabidopsis thaliana, a model organism for plant biology, ICOOH and its glucosylated and hydroxylated derivatives are well-characterized secondary metabolites involved in pathogen defense.[2][3][4]

Marine Organisms

The marine environment is a rich reservoir of unique chemical entities, including a variety of indole alkaloids.

-

Bacteria: Marine-derived Streptomyces species have been identified as producers of various indole alkaloids.[5]

-

Fungi: Marine fungi, such as species of Aspergillus, are known to produce a diverse range of indole alkaloids, some of which are prenylated or part of complex diketopiperazine structures.[2][3][6]

-

Sponges and Tunicates: Marine invertebrates like sponges and tunicates have also been found to contain various indole derivatives.

Fungi

Terrestrial fungi are another significant source of ICOOH and its derivatives.

-

Lasiodiplodia pseudotheobromae : This endophytic fungus has been shown to produce ICOOH.[1]

-

Chromobacterium violaceum : This bacterium is also known to produce ICOOH.

Biosynthesis of Indole-3-carboxylic Acid and Its Derivatives

The biosynthesis of ICOOH and its derivatives has been most extensively studied in the plant Arabidopsis thaliana. The primary precursor for this pathway is the amino acid tryptophan.

Biosynthesis in Arabidopsis thaliana

The biosynthetic pathway in Arabidopsis is a multi-step process involving several key enzymes.[2][4][7]

-

Conversion of Tryptophan to Indole-3-acetaldoxime (IAOx): The initial step is the conversion of tryptophan to IAOx, catalyzed by the cytochrome P450 enzymes CYP79B2 and CYP79B3.[4]

-

Formation of Indole-3-acetonitrile (IAN): IAOx is then converted to IAN.

-

Conversion of IAN to Indole-3-carbaldehyde (ICHO) and Indole-3-carboxylic acid (ICOOH): The cytochrome P450 enzyme CYP71B6 plays a crucial role in converting IAN to both ICHO and ICOOH.[7]

-

Oxidation of ICHO to ICOOH: The final step in the formation of ICOOH is the oxidation of ICHO, a reaction catalyzed by the aldehyde oxidase AAO1.[7]

The following Graphviz diagram illustrates this biosynthetic pathway:

Biosynthesis in Other Organisms

The biosynthetic pathways of ICOOH and its derivatives in marine organisms and fungi are less well-defined compared to Arabidopsis. In Streptomyces, the biosynthesis of indole alkaloids often involves cyclodipeptide synthases and subsequent modifications like prenylation.[5] In marine fungi like Aspergillus, the indole moiety is often incorporated into complex alkaloids, suggesting distinct biosynthetic routes.[2][3][6]

Signaling Pathway of Indole-3-carboxylic Acid in Plant Defense

ICOOH plays a significant role in plant immunity, particularly in priming defense responses. In Arabidopsis, ICOOH has been shown to induce resistance against necrotrophic fungi by priming the deposition of callose at the site of infection.[8][9] This signaling pathway involves the proteins ATL31 and SYP121, which are associated with vesicular trafficking.[8]

The proposed signaling pathway is depicted in the following Graphviz diagram:

Quantitative Data

The accumulation of ICOOH and its derivatives can vary significantly depending on the organism and environmental conditions. The following table summarizes some of the reported quantitative data for ICOOH derivatives in Arabidopsis thaliana after treatment with silver nitrate (AgNO₃), a known inducer of defense responses.

| Compound | Treatment | Relative Abundance (Peak Area/Fresh Weight) | Reference |

| ICOOH-Glucoside | AgNO₃ | Increased | [4] |

| 6-OH-ICOOH-Glucoside | AgNO₃ | Increased | [4] |

| 5-OH-ICHO-Glucoside | AgNO₃ | Increased | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of ICOOH and its derivatives.

Extraction and Purification of Indole-3-carboxylic Acid from Plant Tissues

This protocol is a generalized procedure based on solid-phase extraction (SPE) methods.[10][11]

Materials:

-

Plant tissue (e.g., Arabidopsis leaves)

-

Liquid nitrogen

-

Extraction solvent (e.g., methanol:water, 4:1, v/v)

-

Formic acid

-

C18 SPE cartridges

-

Methanol

-

Water (HPLC grade)

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Sample Preparation: Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extraction: Add the extraction solvent to the powdered tissue (e.g., 10 mL per gram of tissue). Vortex thoroughly and incubate at 4°C for at least 1 hour with occasional shaking.

-

Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it.

-

Sample Loading: Load the supernatant from the centrifuged extract onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of water to remove polar impurities.

-

Elution: Elute the ICOOH and its derivatives with 5 mL of methanol.

-

Drying and Reconstitution: Evaporate the eluate to dryness using a rotary evaporator. Reconstitute the dried extract in a suitable solvent (e.g., 1 mL of methanol) for analysis.

The following Graphviz diagram outlines the experimental workflow for extraction and purification:

UPLC-MS/MS Method for Quantification

A generalized method for the quantification of ICOOH derivatives using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is described below.[12]

Instrumentation:

-

UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Negative ESI.

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for each ICOOH derivative and internal standards need to be optimized. For ICOOH, a common transition is m/z 160 -> 116.

-

Source Parameters: Capillary voltage, cone voltage, and collision energy should be optimized for each compound.

Heterologous Expression of Biosynthetic Enzymes in Saccharomyces cerevisiae

This protocol provides a general framework for the expression of plant cytochrome P450 enzymes, such as CYP71B6, in yeast.[13][14][15]

Materials:

-

Yeast expression vector (e.g., pYES-DEST52).

-

Saccharomyces cerevisiae strain (e.g., INVSc1).

-

Competent E. coli cells (for plasmid amplification).

-

Restriction enzymes and T4 DNA ligase.

-

Yeast transformation kit.

-

Yeast growth media (SD-Ura, SGR-Ura, YPG).

Procedure:

-

Gene Cloning: Amplify the coding sequence of the target gene (e.g., CYP71B6) from plant cDNA using PCR with primers containing appropriate restriction sites. Clone the PCR product into the yeast expression vector.

-

Plasmid Amplification: Transform the recombinant plasmid into competent E. coli cells and select for transformed colonies. Isolate and purify the plasmid DNA.

-

Yeast Transformation: Transform the purified plasmid into the S. cerevisiae strain using a standard yeast transformation protocol.

-

Selection of Transformants: Plate the transformed yeast cells on selective medium (e.g., SD-Ura) and incubate at 30°C until colonies appear.

-

Protein Expression:

-

Inoculate a single colony into 5 mL of SD-Ura medium and grow overnight at 30°C.

-

Inoculate the overnight culture into 50 mL of SGR-Ura medium and grow for 24 hours at 30°C.

-

Induce protein expression by transferring the cells to 50 mL of YPG medium and incubating for 24-48 hours at 30°C.

-

-

Microsome Preparation: Harvest the yeast cells by centrifugation. Resuspend the cell pellet in lysis buffer and disrupt the cells using glass beads. Isolate the microsomal fraction by differential centrifugation.

Enzyme Assays

CYP71B6 Assay: The activity of heterologously expressed CYP71B6 can be assayed by monitoring the conversion of IAN to ICHO and ICOOH.[7]

Reaction Mixture:

-

Microsomal fraction containing CYP71B6.

-

100 mM potassium phosphate buffer (pH 7.25).

-

1 mM NADPH.

-

100 µM IAN (substrate).

Procedure:

-

Incubate the reaction mixture at 30°C for 1 hour.

-

Stop the reaction by adding an equal volume of ethyl acetate.

-

Extract the products with ethyl acetate, evaporate the solvent, and redissolve the residue in methanol.

-

Analyze the products by UPLC-MS/MS.

AAO1 Assay: The activity of AAO1 can be determined by measuring the oxidation of ICHO to ICOOH.[7]

Reaction Mixture:

-

Partially purified AAO1 enzyme.

-

100 mM Tris-HCl buffer (pH 7.5).

-

1 mM NAD⁺.

-

100 µM ICHO (substrate).

Procedure:

-

Monitor the increase in absorbance at 340 nm due to the formation of NADH at 25°C.

-

Alternatively, the reaction can be stopped and the formation of ICOOH can be quantified by UPLC-MS/MS.

Conclusion

Indole-3-carboxylic acid and its derivatives are a fascinating class of natural products with significant biological roles. This technical guide has provided a detailed overview of their natural sources, biosynthetic pathways, and their function in plant defense signaling. The experimental protocols outlined herein offer a practical framework for researchers to further investigate these intriguing molecules. Continued research in this area holds the promise of uncovering novel therapeutic agents and a deeper understanding of the complex chemical interactions in the natural world.

References

- 1. Frontiers | Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat [frontiersin.org]

- 2. d-nb.info [d-nb.info]

- 3. mdpi.com [mdpi.com]

- 4. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Indole Diketopiperazine Alkaloids from the Marine Sediment-Derived Fungus Aspergillus chevalieri against Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Accumulating evidences of callose priming by indole- 3- carboxylic acid in response to Plectospharella cucumerina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Purification of 3-indolylacetic acid by solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Improved Functional Expression of Cytochrome P450s in Saccharomyces cerevisiae Through Screening a cDNA Library From Arabidopsis thaliana [frontiersin.org]

- 14. Recombinant production of eukaryotic cytochrome P450s in microbial cell factories - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cloning and Expression of Cytochrome P450 Enzymes Catalyzing the Conversion of Tyrosine to p-Hydroxyphenylacetaldoxime in the Biosynthesis of Cyanogenic Glucosides in Triglochin maritima - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Indole-3-carboxylate and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Indole-3-carboxylate and its key derivatives. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with these compounds. The guide details quantitative data, experimental protocols for property determination, and relevant biological signaling pathways.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing factors such as absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is paramount in the fields of drug discovery and development. This section summarizes the key physicochemical data for this compound and several of its important derivatives.

Data Summary

The following tables provide a structured summary of the available quantitative data for Indole-3-carboxylic acid, Indole-3-carboxaldehyde, Methyl this compound, Ethyl this compound, and Indole-3-carboxamide.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | logP | pKa |

| Indole-3-carboxylic acid | C₉H₇NO₂ | 161.16 | 232-234 (dec.)[1] | 1.99[2][3] | 3.90 (Predicted)[1] |

| Indole-3-carboxaldehyde | C₉H₇NO | 145.16 | 193-198[4][5] | 1.68[6] | 15.50 (Predicted)[4] |

| Methyl this compound | C₁₀H₉NO₂ | 175.18 | 149-152[1] | 2.6 | 15.42 (Predicted) |

| Ethyl this compound | C₁₁H₁₁NO₂ | 189.21 | 120-124[7][8] | 2.34 | 15.42 (Predicted)[7] |

| Indole-3-carboxamide | C₉H₈N₂O | 160.17 | Not Available | 1.3 | Not Available |

| Compound | Water Solubility | Solubility in Organic Solvents |

| Indole-3-carboxylic acid | Insoluble in boiling water[1] | Soluble in 95% Ethanol (50 mg/ml), Methanol, Ether, Acetate[1]. Soluble in DMSO (55 mg/mL)[9][10]. |

| Indole-3-carboxaldehyde | Insoluble[4] | Soluble in Ethanol, slightly soluble in cold water[5]. Soluble in DMSO (≥26.7 mg/mL) and EtOH (≥11.85 mg/mL)[11][12]. Soluble in DMSO and dimethyl formamide (~30 mg/ml). Sparingly soluble in aqueous buffers; ~0.5 mg/ml in a 1:1 solution of DMSO:PBS (pH 7.2)[13]. |

| Methyl this compound | Insoluble[7] | Slightly soluble in Methanol and Dimethyl sulfoxide[7][14]. |

| Ethyl this compound | Not Available | Not Available |

| Indole-3-carboxamide | Not Available | Soluble in DMF (30 mg/ml), DMSO (20 mg/ml), and Ethanol (20 mg/ml). In a 1:1 DMF:PBS (pH 7.2) solution, the solubility is 0.5 mg/ml[15]. |

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. This section provides detailed methodologies for key experiments cited in this guide.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a highly precise technique for determining pKa values.

Principle: A solution of the compound is titrated with a standardized acid or base. The potential of the solution is measured with a pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Materials:

-

pH meter with a combination pH electrode

-

Calibrated burette

-

Magnetic stirrer and stir bar

-

Beakers

-

Standardized 0.1 M hydrochloric acid (HCl)

-

Standardized 0.1 M sodium hydroxide (NaOH)

-

Potassium chloride (KCl) for maintaining ionic strength

-

Nitrogen gas for purging

-

Compound of interest (at least 10⁻⁴ M solution)

-

Standard pH buffers (e.g., pH 4, 7, and 10)

Procedure:

-

Calibration: Calibrate the pH meter using standard aqueous buffers.

-

Sample Preparation: Dissolve a known quantity of the compound in a suitable solvent (e.g., water or a co-solvent for sparingly soluble compounds) to achieve a concentration of at least 10⁻⁴ M. Add KCl to maintain a constant ionic strength (e.g., 0.15 M).

-

Purging: Purge the sample solution with nitrogen gas to remove dissolved carbon dioxide.

-

Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titration: For an acidic compound, titrate with standardized NaOH. For a basic compound, titrate with standardized HCl. Add the titrant in small, known increments.

-

Data Recording: After each addition of titrant, allow the pH reading to stabilize (drift < 0.01 pH units per minute) and record the pH and the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. The equivalence point is the point of steepest slope on the titration curve, which can be more accurately determined from the first or second derivative of the curve. Perform at least three titrations to ensure reproducibility.[1][16][17][18][19]

Determination of logP by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is defined as the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (typically water) at equilibrium.

Principle: The compound is partitioned between two immiscible phases, n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is determined, and the logP is calculated.

Materials:

-

Separatory funnels or vials

-

Mechanical shaker or vortex mixer

-

Centrifuge (optional)

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Compound of interest

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Phase Preparation: Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together and allowing the phases to separate.

-

Partitioning: Add a known amount of the compound to a mixture of the pre-saturated n-octanol and water in a separatory funnel or vial.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the phases to separate completely. Centrifugation can be used to break up emulsions if they form.

-

Sampling: Carefully withdraw a sample from each phase.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[20][21][22]

Determination of Thermodynamic Solubility by HPLC

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.

Principle: An excess of the solid compound is equilibrated with the solvent of interest. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined by High-Performance Liquid Chromatography (HPLC).

Materials:

-

Vials with screw caps

-

Thermostated shaker or incubator

-

Syringe filters (e.g., 0.45 µm)

-

HPLC system with a UV detector

-

Solvent of interest (e.g., water, buffer, organic solvent)

-

Compound of interest (solid)

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent.

-

Equilibration: Seal the vial and place it in a thermostated shaker. Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Filtration: Filter the suspension through a syringe filter to remove any undissolved solid.

-

Sample Dilution: Dilute the filtrate with a suitable solvent to a concentration within the linear range of the HPLC detector.

-

HPLC Analysis:

-

Column: A C18 reversed-phase column is commonly used for indole derivatives.[23][24][25]

-

Mobile Phase: A gradient elution is often employed. For example, starting with a high percentage of aqueous phase (e.g., water with 0.1% formic acid or trifluoroacetic acid) and increasing the percentage of organic phase (e.g., acetonitrile or methanol).[23][26]

-

Flow Rate: A typical flow rate is 0.8-1.0 mL/min.[27]

-

Detection: UV detection is suitable for indole derivatives, with wavelengths typically set between 220 nm and 280 nm. The UV absorbance spectrum of indole-3-carboxylic acid shows a maximum at 278 nm.[8][28][29]

-

-

Quantification: Prepare a calibration curve using standard solutions of the compound of known concentrations. Use the calibration curve to determine the concentration of the compound in the diluted filtrate.

-

Calculation: Calculate the solubility by multiplying the determined concentration by the dilution factor.[30][31][32][33][34]

Signaling Pathways and Experimental Workflows

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

Indole derivatives are known to be ligands for the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor involved in regulating various biological processes, including immune responses and xenobiotic metabolism.

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described in this guide.

References

- 1. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for Indole-3-carboxylic acid (HMDB0003320) [hmdb.ca]

- 4. Indole-3-carboxaldehyde CAS#: 487-89-8 [m.chemicalbook.com]

- 5. digital.csic.es [digital.csic.es]

- 6. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl this compound CAS#: 942-24-5 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Indole-3-carboxylic acid | Endogenous Metabolite | TargetMol [targetmol.com]

- 10. UV-Vis absorption spectra of indole and MIC derivatives in water at room temperature. [cjcp.ustc.edu.cn]

- 11. apexbt.com [apexbt.com]

- 12. Methyl this compound | C10H9NO2 | CID 589098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. echemi.com [echemi.com]

- 15. caymanchem.com [caymanchem.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 19. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 20. mdpi.com [mdpi.com]

- 21. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 23. Reversed-phase high-performance liquid chromatography of catecholamines and indoleamines using a simple gradient solvent system and native fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]

- 25. obrnutafaza.hr [obrnutafaza.hr]

- 26. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchjournal.co.in [researchjournal.co.in]

- 28. hrcak.srce.hr [hrcak.srce.hr]

- 29. Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 30. evotec.com [evotec.com]

- 31. researchgate.net [researchgate.net]

- 32. dissolutiontech.com [dissolutiontech.com]

- 33. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 34. enamine.net [enamine.net]

Indole-3-carboxylate involvement in aryl hydrocarbon receptor (AhR) signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor pivotal in regulating xenobiotic metabolism, immune responses, and maintenance of tissue homeostasis.[1] Endogenous and exogenous ligands, including microbial metabolites from the gut, are crucial in modulating AhR activity. Among these, indole-3-carboxylate (I3C), a tryptophan metabolite, has emerged as a significant player in AhR signaling. This technical guide provides a comprehensive overview of the involvement of this compound and its precursors in AhR signaling, detailing the molecular mechanisms, downstream effects, and key experimental methodologies for its study. Quantitative data are presented in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized using detailed diagrams.

Introduction to the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The AhR is a member of the basic helix-loop-helix/Per-ARNT-Sim (bHLH/PAS) family of transcription factors. In its inactive state, the AhR resides in the cytoplasm, complexed with chaperone proteins including heat shock protein 90 (Hsp90), hepatitis B virus X-associated protein 2 (XAP2), and p23. Upon binding to a ligand, the AhR undergoes a conformational change, leading to the dissociation of these chaperones.[1] This allows the ligand-AhR complex to translocate into the nucleus, where it heterodimerizes with the AhR nuclear translocator (ARNT).[2] The AhR/ARNT heterodimer then binds to specific DNA sequences known as xenobiotic response elements (XREs) or dioxin response elements (DREs) in the promoter regions of target genes, initiating their transcription.[2] A primary and well-characterized target gene of the AhR is Cytochrome P450 1A1 (CYP1A1), an enzyme involved in the metabolism of xenobiotics.[3]

This compound and Related Indoles as AhR Ligands

A diverse array of compounds can act as AhR ligands, ranging from environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) to naturally occurring compounds in the diet and those produced by the gut microbiota.[1][4] Indoles, derived from the microbial metabolism of tryptophan, are a significant class of endogenous and diet-derived AhR ligands.

Indole-3-carbinol (I3C), found in cruciferous vegetables, is a well-known AhR agonist.[5][6] Following ingestion, I3C is metabolized into various acid condensation products, and also undergoes oxidation to form indole-3-carboxaldehyde and indole-3-carboxylic acid (this compound), which have been detected in plasma.[7][8] Indole itself, a direct product of tryptophan metabolism by gut bacteria, has been shown to be a human-specific AhR ligand.[9] Studies have demonstrated that indole and its derivatives, including indole-3-acetate and indole-3-pyruvate, can activate AhR signaling.[10][11][12]

Quantitative Analysis of Indole-AhR Interaction

The following table summarizes the quantitative data on the activation of AhR by indole and its derivatives from various studies.

| Compound | Cell Line | Assay Type | Endpoint | Result | Reference |

| Indole | Human HepG2 (40/6) | Luciferase Reporter Assay | EC50 | ~3 µM | [13] |

| Indole (20 µM) | Human Caco2 | qPCR | CYP1A1 mRNA induction | ~400-fold | [14] |

| Indole (100 µM) | Human Caco2 | qPCR | CYP1A1 mRNA induction | >400-fold | [14] |

| Indole (20 µM) | Human Caco2 | qPCR | CYP1B1 mRNA induction | ~40-fold | [14] |

| Indole (100 µM) | Human Caco2 | qPCR | CYP1B1 mRNA induction | ~100-fold | [14] |

| Indole-3-acetate | Murine Hepatoma | DRE-luciferase reporter | EC50 | ~0.5 mM | [13] |

| Tryptamine | Murine Hepatoma | DRE-luciferase reporter | EC50 | ~0.2 mM | [13] |

| Indole-3-carbinol (0.5%) | Rat Liver (in vivo) | RT-PCR | Cyp1a1 mRNA induction | ~50-fold | [15] |

| This compound (10 µg/mL) | Chicken IECs | qRT-PCR | Occludin mRNA induction | >1.7-fold | [16] |

| This compound (10 µg/mL) | Chicken IECs | qRT-PCR | ZO-1 mRNA induction | >1.7-fold | [16] |

| This compound (10 µg/mL) | Chicken IECs | qRT-PCR | MUC-2 mRNA induction | >1.7-fold | [16] |

Downstream Effects of this compound-Mediated AhR Signaling

Activation of AhR by this compound and related indoles triggers a cascade of downstream events with significant physiological consequences, particularly in the gut.

Induction of Xenobiotic Metabolizing Enzymes

A primary function of AhR is the regulation of genes encoding drug-metabolizing enzymes. The induction of CYP1A1, CYP1A2, and CYP1B1 is a hallmark of AhR activation.[15][17] This response is crucial for the detoxification and elimination of xenobiotics. Studies have shown that indole-3-carbinol significantly induces the expression of these enzymes.[15][17]

Maintenance of Intestinal Barrier Integrity

The gut microbiota-derived tryptophan metabolite, this compound, plays a vital role in maintaining the integrity of the intestinal epithelial barrier.[16] In vitro studies using chicken intestinal epithelial cells have demonstrated that this compound upregulates the expression of tight junction proteins, including occludin and ZO-1, as well as the mucin MUC-2.[16] Similarly, indole-3-carboxaldehyde has been shown to restore gut mucosal integrity in a murine model of sclerosing cholangitis by activating the AhR-IL-22 axis.[1][12]

Modulation of the Immune Response

AhR signaling is intricately linked to the regulation of the immune system. Indole-3-carbinol-dependent AhR activation has been shown to attenuate the inflammatory response in a model of necrotizing enterocolitis by downregulating the expression of pro-inflammatory cytokines and chemokines.[11][18] In vitro, this compound has been observed to decrease the expression of IL-1β and IL-8 in lipopolysaccharide-stimulated chicken macrophage cells.[16] Furthermore, indole-3-carboxaldehyde can alleviate intestinal inflammation by inhibiting the production of reactive oxygen species (ROS) and the activation of the NLRP3 inflammasome.[5]